2,2-Difluoro-3-(oxolan-2-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-Difluoro-3-(oxolan-2-yl)propanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The oxolane ring contributes to the compound’s stability and solubility, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(tetrahydrofuran-2-yl)propanoic acid: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.
2,2-Difluoro-3-(pyrrolidin-2-yl)propanoic acid: Contains a pyrrolidine ring, offering different chemical properties and reactivity.
Uniqueness
2,2-Difluoro-3-(oxolan-2-yl)propanoic acid is unique due to its specific combination of fluorine atoms and an oxolane ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-3-(oxolan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNHXKJRRURTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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